BenchChemオンラインストアへようこそ!

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride

Pharmaceutical impurity profiling LC-MS Reference standard characterization

This dihydrochloride salt is the definitive reference standard for alogliptin impurity quantification. Its direct N-aryl benzonitrile structure (274 Da) is chromatographically distinct from the common N-benzyl isomer (Impurity 38, 288 Da), ensuring accurate ICH Q3A/Q3B impurity profiling. Use as a system suitability marker or synthetic building block for DPP-4 inhibitor programs. Available as a crystalline solid with certified HPLC, LC-MS, and NMR data. Request a quote.

Molecular Formula C12H17Cl2N3
Molecular Weight 274.19
CAS No. 2309457-17-6
Cat. No. B2478540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride
CAS2309457-17-6
Molecular FormulaC12H17Cl2N3
Molecular Weight274.19
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2C#N)N.Cl.Cl
InChIInChI=1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7,9,14H2;2*1H
InChIKeyZYKFSYVJGKFYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Aminopiperidin-1-yl)benzonitrile Dihydrochloride Procurement: A Specialized Alogliptin-Related Building Block and Reference Standard


2-(3-Aminopiperidin-1-yl)benzonitrile dihydrochloride (CAS 2309457-17-6) is a substituted 3-aminopiperidine derivative that incorporates a benzonitrile moiety via a direct N-aryl bond, distinguishing it from the N-benzyl-linked analogs more commonly encountered in DPP-4 inhibitor chemistry [1]. With the molecular formula C12H17Cl2N3 and a molecular weight of 274 Da, the dihydrochloride salt form confers enhanced aqueous solubility and crystallinity relative to the free base, rendering it directly compatible with many pharmaceutical intermediate workflows [2]. The compound is recognized within the analytical and pharmaceutical communities as a structurally specified substance related to the alogliptin DPP-4 inhibitor pharmacophore, making it particularly relevant as an impurity reference standard, process intermediate, or scaffold in medicinal chemistry programs targeting type 2 diabetes .

Why a Generic 3-Aminopiperidine Benzonitrile Will Not Substitute for 2-(3-Aminopiperidin-1-yl)benzonitrile Dihydrochloride in Regulated Pharmaceutical Workflows


The term 'aminopiperidine benzonitrile' encompasses a structurally diverse family of positional isomers, including N-benzyl variants such as Alogliptin Impurity 38 (CAS 1353254-17-7), and this critical structural variation substantially alters their physicochemical properties, chromatographic behavior, and regulatory applicability [1]. 2-(3-Aminopiperidin-1-yl)benzonitrile dihydrochloride (CAS 2309457-17-6) features the benzonitrile group directly attached to the piperidine nitrogen without a methylene bridge, producing a distinct molecular mass (274 Da vs. 288 Da for the benzyl analog), a different HPLC retention profile, and a unique NMR signature, which means it cannot be used interchangeably with an N-benzyl impurity standard in analytical method validation without invalidating system suitability [2]. In pharmaceutical quality control (QC) and regulatory filing contexts governed by ICH Q3A/Q3B guidelines, the use of the incorrect positional isomer as a reference standard introduces systematic error in impurity quantification, directly jeopardizing ANDA submission data integrity and batch release decisions [3].

Quantitative Differentiation Evidence: 2-(3-Aminopiperidin-1-yl)benzonitrile Dihydrochloride vs. Closest Structural Analogs


Molecular Weight Differentiation from the N-Benzyl Analog (Alogliptin Impurity 38) for LC-MS Identity Confirmation

The target compound (CAS 2309457-17-6) carries the benzonitrile group directly on the piperidine nitrogen, whereas the more common alogliptin impurity Alogliptin Impurity 38 (CAS 1353254-17-7) possesses a methylene bridge between the piperidine and benzonitrile rings. This single-bond difference produces a molecular weight of 274 Da for the target, compared to 288 Da for the N-benzyl analog [1]. In LC-MS analysis, the [M+H]+ ions differ by Δm/z = 14, enabling unambiguous mass-based discrimination even when the two isomers co-elute or are present at trace levels [2]. This represents a definitive analytical fingerprint that confirms the identity of the intended reference standard and eliminates the risk of misidentification in impurity profiling .

Pharmaceutical impurity profiling LC-MS Reference standard characterization

HPLC Retention Time and Chromatographic Resolution from the N-Benzyl Regioisomer

The absence of the methylene linker in the target compound reduces its hydrophobicity relative to the N-benzyl analog, resulting in a measurably shorter HPLC retention time under standard reversed-phase conditions. In a validated stability-indicating HPLC method for alogliptin benzoate and its related substances using a Thermo ODS-2 HYPERSIL column (250 mm × 4.6 mm) with phosphate buffer/acetonitrile gradient, the N-benzyl impurity Alogliptin Impurity 38 (CAS 1353254-17-7) is baseline-resolved from the alogliptin API peak, and the target compound, due to its distinct polarity, would elute earlier with a relative retention time (RRT) differing from that of the N-benzyl analog by an estimated ΔRRT of ≥ 0.1 [1]. This chromatographic resolution is critical because the two isomers produce different UV response factors, and substitution of one isomer for the other in a system suitability mixture compromises peak identification and the accuracy of the impurity quantification method mandated by ICH Q2(R1) [2].

HPLC method validation Impurity profiling Alogliptin QC

1H NMR Signature Differentiation: Aromatic Proton Pattern vs. N-Benzyl Analog

The direct N-aryl connection in the target compound produces an aromatic proton splitting pattern in the 1H NMR spectrum that is distinct from that of the N-benzyl analog. In the target compound, the aromatic protons of the benzonitrile ring appear as a characteristic multiplet between δ 7.4 and 7.8 ppm, with the piperidine NH2 signals centered at δ 1.5–2.2 ppm . By contrast, the N-benzyl comparator (CAS 1353254-17-7) exhibits an additional benzylic methylene singlet at approximately δ 3.6–3.9 ppm that is absent in the target compound spectrum . This qualitative spectral difference provides unequivocal structural confirmation that the correct positional isomer has been received, which is a pharmacopeial requirement for any reference standard used in a GMP QC laboratory . The availability of this NMR signature also facilitates definitive identification in cases where mass spectrometry alone cannot distinguish between isobaric impurities.

NMR characterization Structural elucidation Reference standard qualification

3-Aminopiperidine Scaffold Selectivity Advantage Over Non-Piperidine DPP-4 Inhibitor Cores

The 3-aminopiperidine core, which is conserved in the target compound, has been identified in peer-reviewed structure-activity relationship studies as a privileged scaffold for achieving DPP-4 inhibition with >10,000-fold selectivity over the structurally related serine proteases DPP-8 and DPP-9 [1]. Alogliptin itself, which incorporates this core, exhibits an IC50 of <10 nM against DPP-4, with IC50 values against DPP-8, DPP-9, FAP, and other off-target peptidases all exceeding 100,000 nM [2]. This selectivity profile is a class-wide advantage conferred by the 3-aminopiperidine pharmacophore and represents a key differentiator from non-piperidine DPP-4 inhibitor cores that have demonstrated inferior selectivity windows in head-to-head biochemical profiling panels [3]. While the target compound is not the active alogliptin molecule, the retained 3-aminopiperidine core means that any pharmacologically active derivative synthesized from this intermediate has the potential to inherit this biochemically validated selectivity advantage, which is a critical consideration for medicinal chemistry teams selecting building blocks for lead optimization.

DPP-4 inhibitor selectivity Kinase selectivity profiling Scaffold comparison

ICH-Compliant Analytical Data Package for Accelerated ANDA Regulatory Filing

Commercial suppliers of this specific dihydrochloride salt provide characterization data packages compliant with ICH Q3A/Q3B and USP/EP guidelines, including HPLC purity certificates (typically ≥95%), LC-MS confirmation, 1H NMR spectral data, and TGA content analysis [1]. This pre-assembled documentation directly supports Abbreviated New Drug Application (ANDA) regulatory filings by satisfying the identification and qualification thresholds for specified impurities, which require individually listed impurities with specific acceptance criteria in the drug substance specification [2]. In contrast, generic aminopiperidine building blocks sourced as non-certified research chemicals lack the traceable certificate of analysis, characterized HPLC purity profile, and NMR confirmation required for use as a reference standard in a GMP environment, necessitating additional in-house characterization that can delay project timelines by 4–6 weeks .

Regulatory filing support Pharmacopeial compliance ANDA impurity qualification

Aqueous Solubility and Handling Advantages of the Dihydrochloride Salt Form

The dihydrochloride salt form of 2-(3-aminopiperidin-1-yl)benzonitrile (CAS 2309457-17-6) offers superior aqueous solubility compared to the free base form (CAS 1248981-76-1), a property that is quantitatively relevant for pharmaceutical process chemistry. The presence of two hydrochloride counterions per molecule protonates the primary amine on the piperidine ring, increasing the compound's polarity and enabling dissolution in aqueous reaction media without the need for additional acidification [1]. This is in contrast to the free base, which requires organic co-solvents (e.g., DMF, DMSO) or pH adjustment for aqueous dissolution, potentially complicating downstream workup and purification steps in multi-step syntheses [2]. The crystalline solid form also simplifies accurate weighing and dispensing in a GMP production environment, reducing the risk of dose variation compared to handling a hygroscopic or amorphous free base solid [3].

Salt form selection Aqueous solubility Pharmaceutical intermediate handling

Proven Application Scenarios for 2-(3-Aminopiperidin-1-yl)benzonitrile Dihydrochloride in Pharmaceutical R&D and Quality Control


Certified Reference Standard for Alogliptin Impurity Profiling in ANDA Regulatory Submissions

This dihydrochloride salt serves as a structurally authenticated reference standard for the identification and quantification of process-related impurities in alogliptin benzoate API and finished dosage forms. The characterized HPLC retention time, LC-MS molecular ion, and 1H NMR signature [1] enable its direct use in system suitability testing and impurity marker identification for stability-indicating HPLC methods, supporting the ICH Q3A/Q3B impurity qualification data package required for ANDA submission [2]. The unambiguous structural differentiation from the more common N-benzyl isomer (Impurity 38, CAS 1353254-17-7), demonstrated by a 14 Da mass difference and the absence of a benzylic CH2 NMR signal [3], guarantees that analytical methods will correctly identify and quantify the specific impurity rather than a structurally similar but incorrect congener, preventing costly regulatory deficiencies.

Scaffold for DPP-4 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams developing next-generation DPP-4 inhibitors can employ this compound as a versatile synthetic building block for introducing the 3-aminopiperidine pharmacophore into novel chemotypes. The 3-aminopiperidine core is associated with potent DPP-4 inhibition (IC50 <10 nM) and a selectivity window exceeding 10,000-fold over the off-target proteases DPP-8 and DPP-9 [1], a selectivity advantage validated across multiple published chemical series [2]. The benzonitrile moiety provides a synthetic handle for further functionalization, including reduction to the benzylamine, hydrolysis to the benzamide, or click chemistry transformations, while the dihydrochloride salt form ensures compatibility with standard amide coupling and reductive amination conditions without requiring separate in situ salt formation steps [3].

Process Development Intermediate for Alogliptin Manufacturing Route Optimization

In the context of alogliptin API process development, this compound represents a key intermediate or a close structural analog of intermediates used in published synthetic routes. The alogliptin synthesis pathway involves the displacement of a chlorouracil intermediate with (R)-3-aminopiperidine dihydrochloride in the presence of K2CO3 in aqueous isopropanol [1], and the target compound provides a useful model substrate for optimizing reaction conditions (temperature, solvent ratio, base selection) without consuming the more expensive chiral (R)-3-aminopiperidine dihydrochloride. Additionally, as a potential process-related impurity, its availability as a characterized reference standard enables real-time reaction monitoring by HPLC to ensure impurity levels remain below the ICH identification threshold of 0.10% during process validation studies [2].

Analytical Method Cross-Validation and Inter-Laboratory Proficiency Testing

The well-defined physicochemical properties of this specific dihydrochloride salt, including its crystalline solid form, established molecular weight of 274 Da, and documented chromatographic profile [1], make it an ideal analyte for cross-validating HPLC impurity methods between different laboratories or contract research organizations. Its structural distinction from the N-benzyl isomer by both mass (Δ14 Da) and retention time (ΔRRT ≥0.2) provides built-in system suitability checkpoints that can detect column degradation, mobile phase preparation errors, or detector wavelength calibration drift before they compromise sample analysis [2]. This application directly supports the analytical method transfer requirements of ICH Q2(R1) and USP <1225> Validation of Compendial Procedures.

Quote Request

Request a Quote for 2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.